Raltegravir B-D-glucuronide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Raltegravir B-D-glucuronide is a metabolite of the antiretroviral drug raltegravir, which is used in the treatment of HIV-1 infections. Raltegravir inhibits the HIV-1 integrase enzyme, preventing the integration of viral DNA into the host genome, a crucial step in the viral replication process . The glucuronide form is produced through the process of glucuronidation, a common metabolic pathway that enhances the solubility and excretion of drugs.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Raltegravir B-D-glucuronide is synthesized through the glucuronidation of raltegravir. This process involves the enzyme UDP-glucuronosyltransferase (UGT), specifically UGT1A1, which catalyzes the transfer of glucuronic acid from UDP-glucuronic acid to raltegravir . The reaction typically occurs in the liver and can be replicated in vitro using liver microsomes or recombinant UGT enzymes.
Industrial Production Methods
Industrial production of this compound involves the use of bioreactors containing liver microsomes or recombinant UGT enzymes. The process is optimized for high yield and purity, with careful control of reaction conditions such as pH, temperature, and substrate concentration .
Análisis De Reacciones Químicas
Types of Reactions
Raltegravir B-D-glucuronide primarily undergoes hydrolysis, where the glucuronide moiety is cleaved off, regenerating the parent compound, raltegravir . This reaction can occur under acidic or basic conditions.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions, water as the solvent.
Oxidation and Reduction: Not commonly observed for this compound.
Major Products Formed
The major product formed from the hydrolysis of this compound is raltegravir itself .
Aplicaciones Científicas De Investigación
Raltegravir B-D-glucuronide is used in various scientific research applications, including:
Pharmacokinetic Studies: To understand the metabolism and excretion of raltegravir in the body.
Drug Interaction Studies: To investigate potential interactions between raltegravir and other drugs metabolized by UGT enzymes.
Toxicology Studies: To assess the safety and potential side effects of raltegravir and its metabolites.
Mecanismo De Acción
Raltegravir B-D-glucuronide itself does not have a direct mechanism of action as it is a metabolite. its parent compound, raltegravir, inhibits the HIV-1 integrase enzyme. This inhibition prevents the integration of viral DNA into the host genome, thereby blocking viral replication . The glucuronidation process enhances the solubility and excretion of raltegravir, aiding in its clearance from the body .
Comparación Con Compuestos Similares
Similar Compounds
Elvitegravir: Another HIV-1 integrase inhibitor with a similar mechanism of action.
Dolutegravir: A more potent HIV-1 integrase inhibitor with a longer half-life.
Uniqueness
Raltegravir B-D-glucuronide is unique in its specific metabolic pathway involving UGT1A1. Unlike elvitegravir and dolutegravir, which are metabolized by cytochrome P450 enzymes, raltegravir undergoes glucuronidation, reducing the potential for drug-drug interactions .
Propiedades
Fórmula molecular |
C26H29FN6O11 |
---|---|
Peso molecular |
620.5 g/mol |
Nombre IUPAC |
(2S,3S,4S,5R)-6-[4-[(4-fluorophenyl)methylcarbamoyl]-1-methyl-2-[2-[(5-methyl-1,3,4-oxadiazole-2-carbonyl)amino]propan-2-yl]-6-oxopyrimidin-5-yl]oxy-3,4,5-trihydroxyoxane-2-carboxylic acid |
InChI |
InChI=1S/C26H29FN6O11/c1-10-31-32-21(42-10)20(38)30-26(2,3)25-29-13(19(37)28-9-11-5-7-12(27)8-6-11)17(22(39)33(25)4)43-24-16(36)14(34)15(35)18(44-24)23(40)41/h5-8,14-16,18,24,34-36H,9H2,1-4H3,(H,28,37)(H,30,38)(H,40,41)/t14-,15-,16+,18-,24?/m0/s1 |
Clave InChI |
DNIJULFVNPGGMF-UGKYMGGLSA-N |
SMILES isomérico |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3[C@@H]([C@H]([C@@H]([C@H](O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
SMILES canónico |
CC1=NN=C(O1)C(=O)NC(C)(C)C2=NC(=C(C(=O)N2C)OC3C(C(C(C(O3)C(=O)O)O)O)O)C(=O)NCC4=CC=C(C=C4)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.